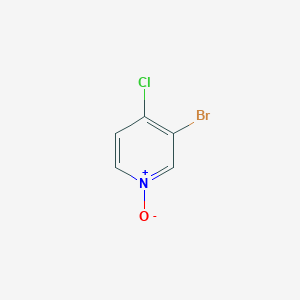

3-Bromo-4-chloropyridine 1-oxide

Descripción

Significance of Pyridine (B92270) N-Oxides as Heterocyclic Intermediates and Scaffolds

Pyridine N-oxides are not merely oxidized derivatives of pyridines; they are pivotal building blocks in organic synthesis. The N-oxide group, being zwitterionic and highly polar, enhances the solubility of the parent molecule and can form strong hydrogen bonds. acs.org This modification of physicochemical properties is of considerable interest in medicinal chemistry, where it can be used to improve the characteristics of drug candidates. acs.orgresearchgate.net

The N-oxide moiety acts as an activating group, influencing the reactivity of the pyridine ring. It deactivates the ring towards certain electrophilic substitutions while promoting nucleophilic attack at the 2- and 4-positions. wikipedia.org This altered reactivity allows for regioselective functionalization that might be challenging to achieve with the corresponding pyridine. researchgate.netresearchgate.net Consequently, pyridine N-oxides serve as crucial intermediates in the synthesis of complex, biologically active molecules. researchgate.netnih.gov

Overview of Halogenated Pyridine N-Oxide Derivatives in Synthetic Chemistry

The introduction of halogen atoms onto the pyridine N-oxide scaffold further expands its synthetic utility. Halogenated pyridine N-oxides are key precursors for a variety of transformations, including nucleophilic substitution and cross-coupling reactions. nih.govresearchgate.net The positions of the halogen atoms on the ring direct the regioselectivity of subsequent reactions, offering chemists precise control over the final molecular architecture.

These halogenated derivatives are instrumental in the construction of substituted pyridines, which are prevalent motifs in pharmaceuticals and agrochemicals. nih.gov The ability to selectively replace a halogen with another functional group through established methods like Suzuki or Stille coupling provides a powerful tool for creating molecular diversity. researchgate.netsoton.ac.uk

Specific Research Focus on 3-Bromo-4-chloropyridine (B1270894) 1-oxide within the Pyridine N-Oxide Class

Within the diverse class of halogenated pyridine N-oxides, 3-Bromo-4-chloropyridine 1-oxide has emerged as a compound of particular interest. Its unique substitution pattern, with a bromine atom at the 3-position and a chlorine atom at the 4-position, presents a distinct reactivity profile. The presence of two different halogens allows for selective reactions, as the carbon-bromine bond is generally more reactive than the carbon-chlorine bond in many catalytic cross-coupling reactions.

This compound serves as a versatile building block for the synthesis of a range of more complex molecules. For instance, it is a precursor in the synthesis of various substituted pyridines, which are important intermediates in medicinal chemistry. Research has demonstrated its utility in preparing compounds with potential biological activities, highlighting its role as a key intermediate in the development of new chemical entities.

Physicochemical Properties of this compound

The utility of this compound in synthetic chemistry is underpinned by its distinct physical and chemical properties.

| Property | Value/Description | Source(s) |

| IUPAC Name | 3-bromo-4-chloro-1-oxidopyridin-1-ium | |

| CAS Number | 99839-30-2 | nih.govsrinichem.combldpharm.comking-pharm.comepa.gov |

| Molecular Formula | C₅H₃BrClNO | nih.govsrinichem.combldpharm.com |

| Molecular Weight | 208.44 g/mol | bldpharm.com |

| Appearance | White to off-white crystalline powder | nbinno.com |

| Solubility | Soluble in DMSO and DMF; slightly soluble in water. | nbinno.com |

| Melting Point | 147–149°C |

Spectroscopic Data

The structural characterization of this compound is confirmed through various spectroscopic techniques.

| Spectroscopic Method | Expected Features | Source(s) |

| ¹H NMR | Deshielded aromatic protons adjacent to halogens (~8.5–9.0 ppm). Specific shifts observed at δ 8.75 (s, H-2), 8.24 (d, H-6). | |

| ¹³C NMR | Downfield shifts for C-2 and C-6 due to N-oxide polarization (~125–135 ppm). | |

| IR Spectroscopy | N–O stretch at 1,250–1,350 cm⁻¹; C–Br and C–Cl stretches at 500–700 cm⁻¹. A key peak is observed at 1274 cm⁻¹ for the N-O stretch. | |

| Mass Spectrometry (ESI-MS) | Verifies the molecular weight of the compound. |

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, primarily involving the halogenation of pyridine N-oxide precursors.

One common approach is the direct halogenation of pyridine N-oxide derivatives using reagents like N-bromosuccinimide (NBS) or phosphorus oxychloride (POCl₃). The reaction conditions, such as temperature and solvent, are controlled to ensure selective substitution. For instance, reactions are often carried out at temperatures ranging from 0°C to 60°C in solvents like dimethylformamide (DMF) or acetonitrile.

An alternative two-step method involves the conversion of 3-bromo-4-nitropyridine (B1272033). In this process, 3-bromo-4-nitropyridine is treated with dry hydrochloride gas in methanol, followed by treatment with an aqueous sodium hydroxide (B78521) solution. This method has been reported to yield the desired product in high purity (>97%).

Reactivity and Key Reactions

The reactivity of this compound is characterized by the influence of the N-oxide group and the two halogen substituents. The N-oxide group deactivates the ring towards electrophilic substitution while activating it for nucleophilic attack, particularly at the 2- and 6-positions.

Nucleophilic Substitution Reactions

The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution (SNAr). For example, reaction with piperidine (B6355638) in the presence of potassium carbonate in DMF at 80°C yields 4-piperidino-3-bromopyridine 1-oxide.

Cross-Coupling Reactions

The bromine atom at the 3-position is more reactive in palladium-catalyzed cross-coupling reactions. A notable example is the Suzuki coupling with phenylboronic acid, using a palladium catalyst like Pd(PPh₃)₄ and a base such as potassium carbonate, to produce 3-phenyl-4-chloropyridine 1-oxide.

Reduction of the N-Oxide Group

The N-oxide group can be readily removed through reduction. A common method involves hydrogenation using a palladium on carbon (Pd/C) catalyst in ethanol (B145695), which yields 3-bromo-4-chloropyridine in high yield. This deoxygenation step is often employed to access the corresponding pyridine derivative after desired substitutions have been performed on the N-oxide. wikipedia.org

Applications in Organic Synthesis

This compound is a valuable building block for the synthesis of more complex molecules, particularly substituted pyridines. nih.gov

Precursor for Substituted Pyridines

Its differential reactivity at the 3- and 4-positions allows for sequential and regioselective introduction of various functional groups. This makes it a strategic starting material for creating a library of substituted pyridine derivatives for screening in drug discovery and materials science.

Intermediate in the Synthesis of Biologically Active Molecules

The pyridine scaffold is a common feature in many biologically active compounds. researchgate.netnih.gov The ability to functionalize this compound through reactions like cross-coupling and nucleophilic substitution makes it a key intermediate in the synthesis of potential pharmaceutical agents. For instance, it has been utilized in synthetic routes towards compounds with potential antimicrobial and anticancer properties. Research has also shown its application in the synthesis of omeprazole, a widely used proton pump inhibitor.

Structure

3D Structure

Propiedades

IUPAC Name |

3-bromo-4-chloro-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrClNO/c6-4-3-8(9)2-1-5(4)7/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHIIQGLVEGETEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[N+](=CC(=C1Cl)Br)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20355741 | |

| Record name | 3-bromo-4-chloropyridine-N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99839-30-2 | |

| Record name | 3-bromo-4-chloropyridine-N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Reaction Mechanisms of 3 Bromo 4 Chloropyridine 1 Oxide and Pyridine N Oxides

Nucleophilic Substitution Reactions on Halogenated Pyridine (B92270) N-Oxides

The N-oxide group in halogenated pyridine N-oxides plays a crucial role in facilitating nucleophilic aromatic substitution (SNAr) reactions. It enhances the electrophilicity of the pyridine ring, particularly at the C-2 and C-4 positions, making them more susceptible to attack by nucleophiles. scripps.edu

Displacement of Halogen Atoms at Pyridine Ring Positions (e.g., C-4, C-2)

Halogen atoms at the C-2 and C-4 positions of the pyridine N-oxide ring are readily displaced by nucleophiles. quimicaorganica.orgchemtube3d.com For instance, in 3-Bromo-4-chloropyridine (B1270894) 1-oxide, the chlorine atom at the C-4 position is susceptible to nucleophilic attack. Treatment with benzylamine, for example, results in the displacement of the chloride to yield 3-bromo-4-(benzylamino)pyridine 1-oxide. The N-oxide group facilitates this reaction by stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the addition-elimination mechanism, thereby lowering the activation energy.

The general mechanism for nucleophilic substitution at the C-2 or C-4 position involves the attack of a nucleophile on the carbon atom bearing the halogen. This is followed by the departure of the halide ion, a process that is significantly enhanced by the electron-withdrawing nature of the N-oxide group. chemtube3d.comresearchgate.net

Comparative Reactivity Studies of Halopyridine N-Oxides

Studies comparing the reactivity of different halopyridine N-oxides reveal that the nature and position of the halogen substituent, as well as the presence of other functional groups, influence the rate and regioselectivity of nucleophilic substitution. Generally, the mobility of the leaving group follows the order F > Cl > Br > I.

In the context of 3-Bromo-4-chloropyridine 1-oxide, the chlorine at the C-4 position is more reactive towards nucleophilic displacement than the bromine at the C-3 position. This is because the C-4 position is activated by the N-oxide group through resonance, while the C-3 position is not.

Influence of Nitro Groups and Cyclic Nitrogen on Halogen Mobility

The presence of a nitro group, particularly at a position that can delocalize the negative charge of the Meisenheimer intermediate, significantly enhances the rate of nucleophilic substitution. For example, in 3-bromo-4-nitropyridine (B1272033) N-oxide, the nitro group at the C-4 position strongly activates the ring towards nucleophilic attack, facilitating the displacement of the bromine atom. clockss.org The nitro group's strong electron-withdrawing nature stabilizes the transition state, thereby increasing the halogen's mobility. nih.govresearchgate.net

Electrophilic Reactions of Pyridine N-Oxides

While pyridine itself is deactivated towards electrophilic aromatic substitution, the corresponding N-oxide is significantly more reactive. acs.orgvaia.com The N-oxide group donates electron density to the ring through resonance, making it more susceptible to attack by electrophiles. vaia.com

Regioselectivity Patterns in Electrophilic Aromatic Substitution

Electrophilic attack on pyridine N-oxides predominantly occurs at the C-4 position. vaia.compearson.com This regioselectivity is governed by the stability of the resulting intermediate. Resonance structures show that attack at the C-4 position allows for the positive charge to be delocalized onto the oxygen atom of the N-oxide group, which is a more stable arrangement compared to attack at other positions. vaia.com

In the case of this compound, electrophilic substitution, such as nitration using a mixture of nitric and sulfuric acid, leads to the introduction of a nitro group at the C-5 position. This is due to the meta-directing effects of the existing halogen substituents.

Deoxygenation Reactions and Pathways of Pyridine N-Oxides

The deoxygenation of pyridine N-oxides to their corresponding pyridines is a fundamental transformation in organic synthesis, often performed after the desired functionalization of the pyridine ring has been achieved. acs.orgrsc.org Various methods have been developed for this purpose, ranging from metal-catalyzed reactions to the use of phosphorus compounds. acs.org

Common deoxygenation methods include:

Catalytic Hydrogenation: Using hydrogen gas with a palladium on carbon (Pd/C) catalyst is a highly efficient method for deoxygenating pyridine N-oxides. For instance, this compound can be reduced to 3-Bromo-4-chloropyridine in high yield using this method.

Phosphorus Compounds: Trivalent phosphorus compounds, such as triphenylphosphine, are also effective reagents for deoxygenation. acs.org

Other Reducing Agents: A variety of other reducing systems, including those based on rhenium complexes, Hantzsch esters, and iodide with formic acid, have been reported for the deoxygenation of pyridine N-oxides under various reaction conditions. acs.orgrsc.orgchemrxiv.org Some photocatalytic methods have also been developed, offering milder reaction conditions. chemrxiv.org

The choice of deoxygenation method often depends on the presence of other functional groups in the molecule to ensure chemoselectivity. organic-chemistry.org For example, palladium-catalyzed transfer oxidation using triethylamine (B128534) has been shown to be a mild and selective method that tolerates a range of functional groups. organic-chemistry.org

Catalytic and Non-Catalytic Reduction Protocols

The deoxygenation of the N-oxide group in pyridine N-oxides, including this compound, is a fundamental transformation that can be achieved through various catalytic and non-catalytic methods. These reduction protocols are crucial for synthesizing the corresponding pyridine derivatives.

One common non-catalytic method involves the use of trivalent phosphorus compounds. The driving force for this reaction is the formation of a strong phosphorus-oxygen double bond. chemtube3d.com Another approach utilizes aluminum iodide as a convenient and economical reagent for the reductive cleavage of the N-O bond, often resulting in high yields of the corresponding pyridine. arkat-usa.org Additionally, zinc dust in the presence of an appropriate solvent can effectively remove the oxygen atom from the N-oxide. arkat-usa.orgwikipedia.org

Catalytic hydrogenation is also a widely employed method for the reduction of pyridine N-oxides. For instance, this compound can be reduced to 3-bromo-4-chloropyridine in high yield using hydrogen gas at atmospheric pressure with a 10% palladium on carbon (Pd/C) catalyst in ethanol (B145695) at room temperature. This method is valuable for deactivating the ring for subsequent chemical modifications.

| Reduction Method | Reagents | Conditions | Product | Yield |

| Catalytic Hydrogenation | H₂ (1 atm), 10% Pd/C | Ethanol, 25°C | 3-Bromo-4-chloropyridine | 94% |

| Trivalent Phosphorus Compounds | P(III) compounds | Varies | Corresponding Pyridine | - |

| Aluminum Iodide | AlI₃ | Varies | Corresponding Pyridine | High |

| Zinc Dust | Zn | Varies | Corresponding Pyridine | - |

Mechanistic Insights into N-O Bond Cleavage

The cleavage of the N-O bond in pyridine N-oxides is a key step in many of their reactions. The bond dissociation energy of the N-O bond in pyridine N-oxide is relatively low, making it susceptible to both homolytic and heterolytic fission. thieme-connect.de

In deoxygenation reactions using trivalent phosphorus compounds, the mechanism involves the nucleophilic attack of the phosphorus lone pair on the oxygen atom of the N-oxide. chemtube3d.com This is followed by the cleavage of the N-O bond and the formation of a stable phosphine (B1218219) oxide. chemtube3d.com

Under photochemical conditions, the N-O bond can also be cleaved. For example, the photolysis of pyridine N-oxide can lead to the fragmentation of the N-O bond. rsc.org The presence of a strong Lewis acid can facilitate this process in solution. rsc.org The reactivity is attributed to the dissociation of the N-O bond from a low-energy photoexcited state. rsc.org

Formation and Reactivity of Reactive Intermediates

The unique electronic structure of halogenated pyridine N-oxides like this compound allows for the generation of highly reactive intermediates, such as pyridynes and N-oxy radicals, which are valuable in synthetic organic chemistry.

Generation of Pyridyne Intermediates from Halogenated Pyridines as Precursors

Pyridynes are highly reactive intermediates that are analogues of benzyne. wikipedia.org Dihalogenated pyridines are common precursors for generating pyridynes. For instance, the reaction of 3-bromo-4-chloropyridine with furan (B31954) and lithium amalgam leads to the formation of a 2,3-pyridyne intermediate. wikipedia.org This intermediate can then be trapped by a diene in a Diels-Alder reaction. wikipedia.org

The generation of pyridynes from pyridyl silyl (B83357) triflate precursors under mild fluoride-based conditions has also been developed. nih.gov This method allows for a broader range of trapping agents to be used, leading to a diverse array of polysubstituted pyridines. nih.gov The regioselectivity of reactions involving 3,4-pyridynes can be controlled by using proximal halide or sulfamate (B1201201) substituents, which influence the distortion of the pyridyne intermediate. nih.gov

Pyridine N-Oxy Radicals and Related Radical Pathways

Pyridine N-oxy radicals are another class of reactive intermediates that can be generated from pyridine N-oxides. These radicals possess an unpaired electron and are highly reactive. researchgate.net One-electron oxidation of pyridine N-oxides can lead to the formation of N-oxide radical cations. researchgate.net For example, the oxidation of pyridine N-oxide with photoexcited chloranil (B122849) in the triplet state generates the corresponding cation-radical. researchgate.net

These N-oxy radicals can participate in various reactions, including hydrogen atom transfer. This reactivity has been harnessed in photochemical, Minisci-type alkylations of electron-deficient heteroarenes. researchgate.net The formation of an electron-donor-acceptor (EDA) complex between a heterocyclic substrate and the N-oxide can preclude the need for an external photocatalyst. researchgate.net

Organometallic Reactions and Cross-Coupling Processes

The halogen substituents on this compound provide handles for various organometallic and cross-coupling reactions, enabling the introduction of diverse functional groups onto the pyridine ring.

Reactions with Grignard Reagents and Regioselectivity

The reaction of pyridine N-oxides with Grignard reagents is a versatile method for the synthesis of substituted pyridines. sigmaaldrich.comrsc.org The addition of Grignard reagents to pyridine N-oxides typically occurs at the C2 position, leading to the formation of 2-substituted pyridines after a subsequent elimination step. organic-chemistry.org

The regioselectivity of the Grignard addition is influenced by the electronic nature of the pyridine N-oxide and the steric hindrance around the ring. For 3-substituted pyridine N-oxides, the addition of a Grignard reagent can potentially occur at either the C2 or C6 position. The presence of a substituent at the 3-position can direct the incoming Grignard reagent to the less sterically hindered C6 position.

In the case of this compound, the reaction with a Grignard reagent would likely lead to addition at the C2 or C6 position. The electronic effects of the bromo and chloro substituents, as well as the N-oxide group, will influence the regiochemical outcome. Further functionalization can then be achieved through subsequent reactions of the remaining halogen atoms.

| Reactant | Grignard Reagent | Product |

| Pyridine N-oxide | Alkyl/Aryl/Alkynyl/Vinyl Grignard | 2-Substituted Pyridine |

| 3-Substituted Pyridine N-oxide | Grignard Reagent | 2,3- or 3,6-Disubstituted Pyridine |

Palladium- and Copper-Catalyzed Arylation Reactions

The functionalization of pyridine N-oxides through transition metal-catalyzed cross-coupling reactions represents a powerful strategy for the synthesis of complex heterocyclic structures. While specific studies on this compound are not extensively detailed in the provided results, the reactivity of the parent pyridine N-oxide and its derivatives in such reactions provides a strong inferential basis for its behavior.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are effective for creating C-C bonds. For instance, this compound can undergo Suzuki-Miyaura coupling with aryl boronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as K₂CO₃, to yield arylated derivatives. The reaction typically proceeds with the bromine at position 3 being the site of coupling. However, the steric hindrance from the N-oxide group can diminish the reaction's efficiency when bulky aryl boronic acids are used.

Direct arylation of pyridine N-oxide is another significant palladium-catalyzed transformation for synthesizing 2-arylpyridines. Mechanistic studies suggest a cooperative catalysis between two different palladium centers. It is proposed that a cyclometalated palladium complex, formed from the decomposition of the initial catalyst, is the active species that facilitates the C-H activation of the pyridine N-oxide. The resulting heteroarylpalladium complex then transfers the heteroaryl group to an arylpalladium complex, from which the C-C bond formation occurs.

Copper-catalyzed reactions also play a role in the functionalization of pyridine derivatives, although specific examples involving this compound in the provided context are limited.

Supramolecular Interactions: Halogen Bonding

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a Lewis base (a halogen bond acceptor). The oxygen atom of the N-oxide group in pyridine N-oxides is a potent halogen bond acceptor.

Characterization of N-X···O-N Halogen Bonds in Pyridine N-Oxide Complexes

The N-X···O-N halogen bond, where X is a halogen, is a significant interaction in complexes formed between N-haloimides (like N-halosuccinimides and N-halosaccharins) and pyridine N-oxides. nih.govnih.gov These interactions have been extensively studied using computational methods (DFT calculations), single-crystal X-ray diffraction, and NMR spectroscopy. nih.govnih.gov

DFT calculations have shown that the interaction energies for N-X···O-N halogen bonds can be substantial, ranging from -47.5 to -120.3 kJ mol⁻¹. nih.gov The strongest of these bonds, particularly those involving iodine (N-I···O-N), approach the strength of some covalent interactions. nih.gov X-ray crystallography reveals short interaction distances, with normalized interaction ratios (RXB) for N-I···O-N bonds being as low as 0.65-0.67, indicating a strong interaction. nih.gov A study of dichlorine-pyridine N-oxide complexes also demonstrated the formation of Cl-Cl···⁻O-N⁺ halogen bonds, though these were found to be highly unstable. nih.govrsc.org

| Interaction Type | Interaction Energy (kJ mol⁻¹) (DFT) | Normalized Interaction Ratio (RXB) (X-ray) |

| N-I···⁻O-N⁺ | Up to -120.3 nih.gov | 0.65 - 0.67 nih.gov |

| N-Br···⁻O-N⁺ | -31 to -77 (for N-bromoimide-pyridine complexes) nih.gov | Not specified |

| Cl-Cl···⁻O-N⁺ | -29 to -36 nih.gov | 0.79 - 0.80 |

Pyridine N-Oxide as a Polydentate Acceptor for Halogen and Hydrogen Bonds

The oxygen atom of the N-oxide group exhibits polydentate character, meaning it can act as an acceptor for multiple interactions simultaneously. nih.govmdpi.com In co-crystals with 1,ω-diiodoperfluoroalkanes, the N-oxide group can function as a monodentate or a bidentate halogen bond acceptor. mdpi.com It has been observed that monodentate C-I···O⁻-N⁺ halogen bonds are generally stronger than their bidentate counterparts. mdpi.com

Furthermore, the N-O group can act as a mixed halogen-hydrogen bond acceptor, participating in both C-I···O-N and C-H···O-N interactions. mdpi.com This highlights the versatility of the pyridine N-oxide moiety in directing the assembly of supramolecular structures. The ability of the N-oxide oxygen to engage in multiple bonding modes is influenced by the nature of the halogen bond donor. researchgate.net

Influence of Substituents on Halogen Bond Strength

The strength of the halogen bond is influenced by the electronic properties of both the halogen bond donor and the acceptor. For pyridine N-oxide complexes, substituents on the pyridine ring can modulate the electron density on the N-oxide oxygen, thereby affecting its ability to act as a halogen bond acceptor.

Studies have shown that electron-donating substituents on the pyridine ring increase the electron density on the nitrogen and, by extension, the oxygen of the N-oxide group, which is expected to lead to stronger halogen bonds. acs.orgresearchgate.net Conversely, electron-withdrawing substituents decrease the electron density, weakening the halogen bond. acs.org However, research on N-haloimide-pyridine N-oxide complexes indicates that the strength of the halogen bond is more significantly determined by the σ-hole on the halogen atom of the donor molecule. nih.govresearchgate.net The order of halogen bond donor strength was found to be N-halosaccharin > N-halosuccinimide > N-halophthalimide. nih.gov While the properties of the pyridine N-oxide oxygen have some effect, it is less pronounced than the influence of the halogen bond donor. nih.govresearchgate.net

| Substituent Effect on Pyridine Ring | Expected Impact on Halogen Bond Strength |

| Electron-donating groups | Increase acs.org |

| Electron-withdrawing groups | Decrease acs.org |

Acid-Base Chemistry and Complexation Effects

Pyridine N-oxides are significantly weaker bases than their parent pyridines. The pKa of protonated pyridine N-oxide is approximately 0.8, which is much lower than that of pyridine (pKa ≈ 5.2). wikipedia.orgscripps.edu This reduced basicity is due to the electron-withdrawing effect of the N-oxide group. Despite their weak basicity, pyridine N-oxides can be protonated by strong acids to form stable hydroxyammonium (B8646004) species. nih.gov

The N-oxide functionality makes these compounds effective ligands in coordination chemistry, forming complexes with a variety of transition metals. wikipedia.org In these complexes, the pyridine N-oxide binds to the metal center through the oxygen atom. wikipedia.org The formation of such complexes can influence the reactivity of the pyridine N-oxide ring. For instance, the coordination to a Lewis acid can activate the ring towards nucleophilic attack. Pyridine N-oxides are also known to form complexes with various Lewis acids. researchgate.net

Coordination with Lewis Acids and its Impact on Reactivity

Pyridine N-oxides function as Lewis bases, with the oxygen atom of the N-O moiety acting as an electron donor. nih.gov This allows them to coordinate with Lewis acids, forming Lewis acid-base pairs. nih.gov This coordination has significant chemical consequences, as it can enhance the reactivity of the pyridine ring, particularly towards nucleophiles. nih.govnih.govmdpi.com

The interaction between the N-oxide's oxygen atom and a Lewis acid increases the positive electrostatic potential on the surface of the pyridine ring and lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO). nih.govmdpi.com This enhanced electrophilicity of the ring makes it more susceptible to nucleophilic attack. Common Lewis acids that have been studied in this context include zinc chloride (ZnCl₂), boron trifluoride (BF₃), and even protons (H⁺). nih.govmdpi.com For instance, the coordination of 4-nitropyridine (B72724) N-oxide with ZnCl₂ or BF₃ strengthens its bonding with π-electron donors like pyrene. nih.govmdpi.com

This activation by Lewis acids has been shown to significantly accelerate the rates of nucleophilic aromatic substitution (SNAr) reactions. nih.gov A zinc-based Lewis acid has been reported to activate the pyridine ring core towards nucleophilic aromatic substitution, conjugate addition, and cyclization reactions by binding to the nitrogen atom. nih.gov The general mechanism involves the oxygen atom of the N-oxide attacking an electrophile (the Lewis acid), followed by the addition of a nucleophile to the activated ring. scripps.edu

The table below summarizes the effects of Lewis acid coordination on the properties and reactivity of pyridine N-oxides.

| Property/Effect | Description | Reference |

| Increased Electrophilicity | Coordination with Lewis acids withdraws electron density from the pyridine ring, increasing its positive character. | nih.govmdpi.com |

| Lowered LUMO Energy | The energy of the Lowest Unoccupied Molecular Orbital is decreased, making the molecule a better electron acceptor. | nih.govmdpi.com |

| Enhanced Reaction Rates | The rate of nucleophilic aromatic substitution (SNAr) reactions is substantially accelerated. | nih.gov |

| Strengthened Intermolecular Bonding | The interaction with π-electron donors is strengthened due to increased electrostatic attraction and molecular-orbital interactions. | nih.govmdpi.com |

Zwitterionic Character and its Chemical Consequences

Pyridine N-oxides are characterized by a significant zwitterionic or dipolar nature due to the N-O bond. chemtube3d.com This bond is formed by the overlap of the nonbonding electron pair on the nitrogen with an empty orbital on the oxygen atom. nih.gov This results in a stable dipolar species where the electrons on the oxygen are delocalized around the pyridine ring. chemtube3d.com This charge separation leads to a much higher dipole moment in pyridine N-oxide (4.37 D) compared to pyridine itself (2.03 D). scripps.edu

The zwitterionic character can be represented by several mesomeric forms, which show a partial negative charge on the oxygen atom and a delocalized positive charge on the pyridine ring, particularly at the 2-, 4-, and 6-positions. scripps.eduyoutube.com This electron distribution is a key determinant of the reactivity of pyridine N-oxides. The increased electron density at the oxygen atom makes it a potent nucleophile and a site for coordination with electrophiles and Lewis acids.

Conversely, the electron deficiency at the 2-, 4-, and 6-positions makes these sites susceptible to nucleophilic attack. chemtube3d.comyoutube.com Therefore, pyridine N-oxides are reactive towards both electrophiles (at the oxygen) and nucleophiles (at the ring carbons). scripps.educhemtube3d.com For example, the treatment of pyridine N-oxide with phosphorus oxychloride results in the formation of 2- and 4-chloropyridines. wikipedia.org

The basicity of the nitrogen atom is significantly reduced upon N-oxidation. The pKₐ of protonated pyridine N-oxide is 0.8, making it a much weaker base than pyridine (pKₐ of conjugate acid = 5.2). scripps.eduwikipedia.org This reduced basicity suppresses reactions at the nitrogen atom, allowing for substitutions to occur at the ring carbons. wikipedia.org

The table below provides a comparative overview of the properties of pyridine and pyridine N-oxide, highlighting the consequences of the zwitterionic character.

| Property | Pyridine | Pyridine N-oxide | Reference |

| Dipole Moment | 2.03 D | 4.37 D | scripps.edu |

| pKa of Conjugate Acid | 5.2 | 0.8 | scripps.eduwikipedia.org |

| Reactivity towards Nucleophiles | Generally requires harsh conditions | Activated at 2-, 4-, and 6-positions | chemtube3d.comyoutube.com |

| Reactivity towards Electrophiles | Primarily at the nitrogen atom | Primarily at the oxygen atom | scripps.edu |

Computational and Theoretical Investigations of Pyridine N Oxides

Quantum Chemical Calculations (DFT, MP2, Semi-Empirical Methods)

Quantum chemical calculations are fundamental to understanding the structure and reactivity of pyridine (B92270) N-oxides. Density Functional Theory (DFT), particularly with functionals like B3LYP and M06, and Møller-Plesset perturbation theory (MP2) are frequently used for their balance of accuracy and computational cost. researchgate.netnih.gov These methods allow for the detailed examination of electronic structure, bond properties, and intermolecular interactions.

The electronic structure of pyridine N-oxides is a key determinant of their reactivity. The energy of the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter, as it indicates the molecule's ability to accept an electron. A lower LUMO energy corresponds to a better electron acceptor. researchgate.net

Quantitative structure-activity relationship (QSAR) studies have demonstrated a direct correlation between the LUMO energy (ELUMO) of pyridine N-oxide derivatives and their reactivity in reduction reactions catalyzed by single-electron transferring flavoenzymes. researchgate.net Calculations using semi-empirical methods like PM3 and AM1 have shown that as the ELUMO values become less negative (i.e., higher energy), the rate of enzymatic reduction decreases. researchgate.net This relationship establishes that the electron-accepting potency, which can be reliably predicted by computational methods, is a primary factor governing their bioreductive metabolism. researchgate.net The reactivity of pyridine N-oxide derivatives was found to be generally higher than that of nitroaromatic compounds, suggesting they are efficient substrates for such enzymes. researchgate.net

| Computational Method | Correlation (R) with Reactivity | Significance (F-value) |

|---|---|---|

| Semi-empirical PM3 | 0.95 | 55.85 |

| Semi-empirical AM1 | 0.92 | 32.27 |

Correlation between the logarithm of the catalytic rate (kcat/Km) of pyridine N-oxide reduction and their LUMO energies calculated by semi-empirical methods. researchgate.net

The N-O bond is the defining feature of pyridine N-oxides, and its strength is crucial for many of its reactions, particularly those involving oxygen atom transfer. The N-O bond dissociation enthalpy (BDE) is a measure of this strength. Computational studies have extensively investigated the BDE of pyridine N-oxide, revealing a relatively stable bond. wayne.edu

Calculations using various high-level composite and DFT methods place the BDE of the parent pyridine N-oxide in the range of 62-65 kcal/mol, which is in excellent agreement with the consensus experimental value of 63.3 ± 0.5 kcal/mol. wayne.edu There have been discrepancies between different experimental and computational results, but modern high-accuracy methods like G4 and CBS-APNO provide reliable BDE values. wayne.edu A computational study comparing pyridine N-oxide with trimethylamine (B31210) N-oxide predicted that the N-O bond in pyridine N-oxide should be significantly stronger, by about 10.0–13.5 kcal/mol. nih.govmdpi.com This is consistent with the shorter N-O bond length observed in pyridine N-oxide compared to trimethylamine N-oxide, reflecting the influence of the aromatic ring. nih.govmdpi.com

| Compound | Method | N-O BDE (kcal/mol) |

|---|---|---|

| Pyridine N-oxide | Experimental | 63.3 ± 0.5 |

| Pyridine N-oxide | G4 (Computational) | 63.4 |

| Pyridine N-oxide | CBS-APNO (Computational) | 63.3 |

| Pyridine N-oxide | M06-2X (Computational) | 62.6 |

| Pyridine N-oxide | CBS-QB3 (Computational) | 65.4 |

| Trimethylamine N-oxide | Experimental | ~56.7 ± 0.9 |

Comparison of Experimental and Calculated N-O Bond Dissociation Enthalpies (BDEs). wayne.edu

The molecular electrostatic potential (MEP) is a valuable tool for understanding and predicting the noncovalent interactions of pyridine N-oxides. The MEP map reveals regions of positive and negative potential on the molecular surface, indicating sites for electrophilic and nucleophilic attack, respectively. nih.govnih.gov In pyridine N-oxides, the oxygen atom is a region of strong negative electrostatic potential, making it a potent Lewis base and hydrogen bond acceptor. nih.gov For instance, in p-nitro-pyridine-1-oxide, the MEP minimum is located at the N-oxide oxygen atom with a value of -27.0 kcal/mol (PBE0-D3/def2-TZVP level of theory). nih.gov

The concept of σ-holes and π-holes is crucial for explaining specific, directional noncovalent interactions. researchgate.net A σ-hole is a region of positive electrostatic potential located along the extension of a covalent bond, often involving halogen atoms. researchgate.netresearchgate.net In a molecule like 3-Bromo-4-chloropyridine (B1270894) 1-oxide, the bromine and chlorine atoms would possess σ-holes, making them capable of forming halogen bonds. DFT calculations show that interactions involving the N-oxide group (like hydrogen or halogen bonding) can synergistically enhance other noncovalent interactions, such as π-hole bonding, elsewhere in the molecule. nih.gov

Mechanistic Elucidation through Computational Modeling

Computational modeling is indispensable for elucidating the complex mechanisms of reactions involving pyridine N-oxides. By mapping out reaction pathways, identifying intermediates, and calculating the energies of transition states, researchers can gain a detailed understanding of how these reactions proceed.

The calculation of reaction energy profiles provides a roadmap of a chemical transformation, highlighting the energy barriers (activation energies) that must be overcome. DFT calculations have been used to model the entire catalytic cycle of reactions such as the photoredox/pyridine N-oxide catalyzed carbohydroxylation of olefins. acs.org

In one such study, the free energy profile was computed, identifying key transition states (TS). acs.org The initial single-electron transfer (SET) from the pyridine N-oxide was found to be thermodynamically favored. Subsequent steps, including the addition of the resulting N-oxy radical to the olefin (TSC–O, ΔG‡=0.7 kcal/mol) and Giese-type addition (TSC–C, ΔG‡=17.8 kcal/mol), were modeled. The rate-determining step was identified as the final nucleophilic substitution of the pyridine N-oxide from an N-alkoxypyridinium intermediate by water (TSSub), with a calculated free energy barrier of 24.3 kcal/mol. acs.org This detailed analysis provided a plausible mechanism consistent with experimental observations. acs.org

Pyridine N-oxides are effective precursors for hydrogen atom transfer (HAT) agents used in C-H functionalization reactions. acs.orgnih.gov Computational studies support the proposed mechanism for these transformations. Upon single-electron oxidation, the pyridine N-oxide forms a highly electrophilic N-oxy radical. acs.org This radical is capable of abstracting a hydrogen atom from even strong, unactivated C(sp³)–H bonds. acs.orgnih.gov

Mechanistic proposals, supported by computational data, suggest that after the initial C-H abstraction by the N-oxy radical, the resulting alkyl radical can engage in further reactions. acs.org In palladium-catalyzed C-H arylations, for example, a proposed mechanism involves the electrophilic C-H palladation at the C2-position of the pyridine N-oxide to form a palladacycle intermediate, which then proceeds through the catalytic cycle. beilstein-journals.org These computational insights are vital for optimizing reaction conditions and expanding the scope of C-H functionalization methodologies. nih.govbeilstein-journals.org

Theoretical Study of Halogen Bonding Interactions

Theoretical calculations have become an indispensable tool for quantifying the strength of halogen bonds in complexes involving pyridine N-oxides. Halogen bonding is a noncovalent interaction between an electrophilic region on a halogen atom and a Lewis base. rsc.org Pyridine N-oxides, with the oxygen atom acting as a Lewis base, can form halogen bonds with various halogen bond donors. rsc.orgrsc.org

The interaction energies of these halogen bonds can be calculated using computational methods such as DFT. For example, in a study of dichlorine–pyridine N-oxide complexes, the Cl⋯O interaction energy was calculated to be -29 kJ mol⁻¹ for the unsubstituted pyridine N-oxide and -36 kJ mol⁻¹ for 2,6-dimethylpyridine (B142122) N-oxide, indicating a moderately strong interaction. nih.gov In another study comparing N···I and O···I halogen bonds in cocrystals of diazine mono-N-oxides, DFT calculations showed that the complex formation energies were, on average, 4.7 kJ/mol lower for the I···O halogen bonding interaction compared to the corresponding N···I interaction. acs.orgnih.gov

These calculations not only provide a quantitative measure of the halogen bond strength but also help in understanding the factors that influence it, such as the nature of the halogen atom and the substituents on the pyridine N-oxide ring. nih.govnih.gov The interaction energies can range from weak to very strong, with values up to -120.3 kJ mol⁻¹ reported for N-halosaccharin pyridine N-oxide complexes. rsc.org

Table 1: Calculated Halogen Bond Interaction Energies in Pyridine N-Oxide Complexes

| Halogen Bond Donor | Halogen Bond Acceptor | Calculated Interaction Energy (kJ mol⁻¹) |

| Dichlorine | Pyridine N-oxide | -29 |

| Dichlorine | 2,6-dimethylpyridine N-oxide | -36 |

| 1,4-diiodotetrafluorobenzene | Diazine mono-N-oxides (average I···O) | ~4.7 lower than I···N |

| N-halosaccharin | Pyridine N-oxide | up to -120.3 |

Note: The interaction energies are dependent on the specific computational methods and basis sets used in the calculations.

Electrostatic models, particularly those based on the analysis of the molecular electrostatic potential (MEP), have been developed to predict and understand halogen bonding interactions in pyridine N-oxide systems. The MEP is a real-space function that describes the electrostatic potential generated by a molecule and is a useful tool for predicting noncovalent interactions. nih.gov

The concept of a "σ-hole," a region of positive electrostatic potential on the outer surface of a halogen atom, is central to understanding halogen bonding. acs.org The interaction between this positive σ-hole and a region of negative potential, such as the lone pair on the oxygen atom of a pyridine N-oxide, is the primary driving force for halogen bond formation. rsc.orgrsc.org

Computational studies have shown that the magnitude of the σ-hole can be modulated by the substituents on the halogen bond donor and the nature of the halogen itself. acs.org For instance, in a study of halogenopyridinium cations, it was found that adding a positive charge to the pyridine ring increases the probability of the halogen atom participating in a halogen bond. acs.org Theoretical calculations can map the MEP surface of molecules, identifying the locations and magnitudes of positive and negative potentials, thereby predicting the geometry and strength of potential halogen bonds. nih.govacs.org These models have been successfully applied to rationalize the observed crystal structures of halogen-bonded complexes of pyridine N-oxides. rsc.orgrsc.org

Quantitative Structure-Activity Relationships (QSAR) in Pyridine N-Oxide Reactivity

Quantitative Structure-Activity Relationship (QSAR) models are being developed to correlate the electronic properties of substituted pyridine N-oxides with their reactivity in various chemical transformations. The electronic nature of the pyridine N-oxide ring can be significantly influenced by the presence of different substituents, which in turn affects reaction rates. acs.org

A key application of this approach is in the field of HAT catalysis, where the O–H bond dissociation energy and oxidation potential of pyridine N-oxides can be finely tuned by altering the electronic properties of the substituents on the pyridine ring. acs.org This allows for the adjustment of the HAT characteristics to suit specific substrates. acs.org Experimental high-throughput screening data has been used to construct predictive neural network models to map the QSAR for catalyst–substrate pairs in electrochemical benzylic C(sp³)–H oxygenation. acs.org

The electronic properties, such as the electron-donating or electron-withdrawing nature of the substituents, directly impact the stability of intermediates and transition states in a reaction, thereby influencing the reaction rate. For instance, the N-oxide group itself withdraws electron density via inductive effects, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic attack. The presence of other substituents further modulates this reactivity. youtube.com By quantifying these electronic effects using descriptors derived from computational chemistry, it is possible to build predictive models for the reactivity of a wide range of pyridine N-oxide derivatives.

Resonance Energy and Aromaticity Considerations

Pyridine N-oxide is an aromatic compound, and its reactivity is intrinsically linked to its resonance stabilization and aromatic character. youtube.com The N-oxide group participates in resonance, which delocalizes the pi-electrons over the ring and influences the electron density at different positions. vaia.com

The resonance energy of pyridine is approximately 117 kJ/mol, which is lower than that of benzene (B151609) (~152 kJ/mol) due to the presence of the more electronegative nitrogen atom, leading to a less even distribution of electron density. quora.com The introduction of the N-oxide group further alters the electronic landscape of the ring. The oxygen atom can act as both an electron-withdrawing group through its inductive effect and an electron-donating group through resonance. youtube.com This dual nature means that pyridine N-oxide is more reactive than pyridine towards both electrophilic and nucleophilic attack. scripps.edu

Resonance contributors for pyridine N-oxide show an increase in electron density at the 2- and 4-positions, making them susceptible to electrophilic attack. vaia.com Conversely, these positions also become more electrophilic and prone to nucleophilic substitution due to the inductive effect of the N-oxide group. youtube.com The aromaticity of the pyridine N-oxide ring is a crucial factor in its stability and its tendency to undergo substitution reactions rather than addition reactions, as the former preserve the aromatic system. Computational studies can quantify the aromaticity of substituted pyridine N-oxides using various indices, providing a deeper understanding of their stability and reactivity patterns.

Applications in Organic Synthesis and Catalysis

Pyridine (B92270) N-Oxides as Advanced Synthetic Building Blocks

Pyridine N-oxides, including 3-Bromo-4-chloropyridine (B1270894) 1-oxide, are recognized as valuable intermediates in the synthesis of a wide array of pyridine derivatives. researchgate.net The N-oxide group alters the electron density of the pyridine ring, facilitating reactions that are otherwise difficult to achieve with the parent pyridine. scripps.edu This activation makes the ring more susceptible to both nucleophilic and electrophilic attacks. mdpi.com For instance, the presence of the N-oxide facilitates nucleophilic aromatic substitution (SNAr) reactions, often proceeding faster than in the corresponding pyridines. scripps.edu

The halogen substituents on 3-Bromo-4-chloropyridine 1-oxide provide specific sites for further functionalization. The bromine and chlorine atoms can be selectively displaced or participate in various cross-coupling reactions, allowing for the introduction of diverse functionalities. This compound serves as a precursor for more complex molecules, including those with potential applications in pharmaceuticals and agrochemicals.

A notable application is the synthesis of Omeprazole, a widely used proton pump inhibitor, where this compound can be utilized as a starting material. The synthesis involves steps like bromination and etherification to yield the desired product.

Catalytic Roles of Pyridine N-Oxides

Beyond their role as synthetic intermediates, pyridine N-oxides have emerged as significant players in the field of catalysis, functioning both as organocatalysts and as ligands in transition metal-catalyzed reactions.

Chiral pyridine N-oxides have been successfully designed and employed as nucleophilic organocatalysts in asymmetric synthesis. acs.orgacs.org These catalysts have proven effective in reactions such as the acylative dynamic kinetic resolution of various substrates. acs.org The design of these catalysts often involves overcoming previous limitations, such as the requirement of a strong donating group at the C-4 position, thereby expanding the structural diversity and applicability of chiral pyridine N-oxide catalysts. acs.orgacs.org

Mechanistic studies have shown that in these reactions, an acyloxypyridinium cation is formed, and the nucleophilicity of the oxygen atom in the pyridine N-oxide is higher than that of the nitrogen in pyridine, contributing to its catalytic efficacy. acs.org The development of new families of chiral pyridine N-oxides, such as helical chiral structures, has further broadened their application in enantioselective transformations, including the ring-opening of meso epoxides. miami.edu

Pyridine N-oxides are effective ligands for a variety of transition metals, forming stable complexes that exhibit significant catalytic activity. ontosight.aiontosight.ai The oxygen atom of the N-oxide group serves as the coordination site to the metal center. wikipedia.org The electronic properties of the pyridine N-oxide ligand can be fine-tuned by substituents on the pyridine ring, which in turn influences the catalytic properties of the resulting metal complex. ontosight.ai This modulation can enhance reaction rates and selectivity in various catalytic processes, including oxidation and hydrogenation reactions. ontosight.ai

Complexes of transition metals like palladium with pyridine N-oxide ligands have been utilized in C-H functionalization reactions. nih.gov For example, palladium-catalyzed alkenylation and direct arylation of pyridine N-oxides have been developed, demonstrating high regioselectivity and yielding ortho-functionalized products. nih.gov Furthermore, zinc complexes supported by pyridine-N-oxide ligands have shown high efficiency as catalysts in Michael addition reactions. rsc.org

| Catalyst System | Reaction Type | Substrate Scope | Key Features |

| Chiral 4-Aryl-pyridine-N-oxide | Acylative Dynamic Kinetic Resolution | Azoles, aldehydes, anhydrides | Overcomes need for strong C-4 donor, high yields and enantioselectivity. acs.org |

| Helical Chiral Pyridine N-Oxides | Enantioselective Ring-Opening | meso Epoxides | Tunable enantioselectivity through structural modification. miami.edu |

| Palladium/Pyridine N-Oxide | C-H Alkenylation/Arylation | Pyridine N-oxides, arenes | High regioselectivity for ortho-functionalization. nih.gov |

| Zinc/Pyridine-N-oxide Ligands | Michael Addition | Thiols, α,β-unsaturated ketones | High efficiency with low catalyst loading. rsc.org |

Supramolecular Assembly and Crystal Engineering utilizing Halogen Bonds

The presence of halogen atoms (bromine and chlorine) in this compound makes it an interesting candidate for crystal engineering and the construction of supramolecular assemblies through halogen bonding. Halogen bonds are non-covalent interactions where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base.

Research on related bipyridine N-oxides has shown the importance of halogen bonds in directing the crystal packing in the solid state. researchgate.net The selective introduction of halogen atoms allows for the formation of specific intermolecular interactions, which can be used to control the three-dimensional arrangement of molecules in a crystal lattice. This control is crucial for designing materials with desired physical and chemical properties.

Strategies for Late-Stage Functionalization in Complex Molecule Synthesis

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and drug discovery, allowing for the modification of complex molecules at a late step in the synthetic sequence to rapidly generate analogues for structure-activity relationship studies. Pyridine N-oxides have emerged as valuable tools for LSF. thieme-connect.com

The N-oxide group can direct C-H functionalization to specific positions on the pyridine ring. nih.gov For instance, palladium-catalyzed methods have been developed for the ortho-alkenylation and arylation of pyridine N-oxides. nih.gov More recently, photochemical approaches have been reported for the selective hydroxylation of pyridines at the C3 position via the corresponding N-oxides, a process referred to as "oxygen walking". thieme-connect.com This method has been successfully applied to various medicinally relevant compounds, highlighting the potential of pyridine N-oxides in diversifying complex molecular scaffolds. thieme-connect.com

Furthermore, pyridine N-oxides can act as hydrogen atom transfer (HAT) agents under photochemical conditions, enabling the functionalization of unactivated C(sp³)–H bonds. acs.org This strategy has been used for the alkylation and heteroarylation of a broad range of aliphatic substrates. acs.org

Conclusion and Future Research Perspectives

Summary of Key Academic Contributions and Remaining Challenges

Academic research has established pyridine (B92270) N-oxides as exceptionally versatile intermediates in heterocyclic chemistry. semanticscholar.orgresearchgate.net Their enhanced reactivity toward both electrophilic and nucleophilic reagents, compared to the parent pyridines, makes them valuable precursors for synthesizing substituted pyridines. semanticscholar.orgresearchgate.net The N-oxide moiety activates the pyridine ring, facilitating reactions that are otherwise difficult, and can be easily removed or used to direct the introduction of other functional groups. semanticscholar.org

A significant contribution has been the development of regioselective halogenation methods for pyridine N-oxides, providing practical access to 2-halo-substituted pyridines which are important pharmaceutical intermediates. nih.govresearchgate.net However, achieving high regioselectivity in unsymmetrically substituted pyridine N-oxides remains a formidable challenge. researchgate.net For a molecule like 3-Bromo-4-chloropyridine (B1270894) 1-oxide, the synthesis itself presents a challenge in controlling the precise introduction of two different halogens and the N-oxide group. The primary remaining challenges include:

Regiocontrolled Synthesis: Developing robust and scalable synthetic routes that precisely yield the 3-bromo-4-chloro substitution pattern without forming isomeric byproducts.

Selective Functionalization: The presence of two different halogens (Br and Cl) at the C3 and C4 positions, respectively, offers opportunities for selective cross-coupling reactions. A key challenge lies in developing catalytic systems that can selectively activate one C-X bond over the other.

Understanding Reactivity: A thorough understanding of the electronic interplay between the N-oxide group and the two different halogens is needed to predict and control the outcomes of further chemical transformations. For instance, the nucleophilic substitution of related compounds like 3-bromo-4-nitropyridine (B1272033) N-oxide has been studied, but the behavior of the 4-chloro analogue requires specific investigation. arkat-usa.orgumich.edu

Emerging Research Trends in Halogenated Pyridine N-Oxide Chemistry

The field of halogenated pyridine N-oxide chemistry is continuously evolving, driven by the need for more efficient and sustainable synthetic methods. Several emerging trends are poised to significantly impact the study and application of molecules like 3-Bromo-4-chloropyridine 1-oxide.

One major trend is the application of photoredox catalysis . researchgate.net This approach uses light to enable single-electron transfer processes, opening up novel reaction pathways under mild conditions. For pyridine N-oxides, photoredox catalysis has been used for ortho-alkylation and the generation of pyridine N-oxy radicals for difunctionalization of olefins. researchgate.netacs.org Applying these methods to this compound could lead to new C-C bond-forming reactions at the positions activated by the N-oxide.

Another significant trend is the focus on C-H activation . researchgate.net Transition-metal-catalyzed C-H activation reactions allow for the direct functionalization of the pyridine ring, bypassing the need for pre-functionalized starting materials. semanticscholar.orgresearchgate.net This strategy could be employed to introduce additional substituents onto the this compound scaffold, further increasing its molecular complexity and synthetic utility.

Furthermore, there is growing interest in using pyridine N-oxides in novel molecular rearrangements and transformations . chemrxiv.orgacs.org Recent research has demonstrated single-atom editing, where the nitrogen atom of the N-oxide is swapped for a carbon atom, offering a powerful tool for skeletal editing of heterocycles. chemrxiv.org

Opportunities for Novel Synthetic Transformations and Mechanistic Discoveries

The unique structure of this compound provides a rich platform for discovering new synthetic transformations and elucidating reaction mechanisms. The differential reactivity of the C-Br and C-Cl bonds is a key area for exploration. It is well-established that C-Br bonds are generally more reactive in palladium-catalyzed cross-coupling reactions than C-Cl bonds, which could allow for sequential, site-selective functionalization.

This opens opportunities for:

Sequential Cross-Coupling: A stepwise approach where the C3-position is first modified via a Suzuki, Sonogashira, or Buchwald-Hartwig reaction, followed by a different coupling reaction at the C4-position under more forcing conditions.

Divergent Synthesis: Using the single precursor, this compound, to generate a diverse library of polysubstituted pyridines by exploiting the selective reactivity of the two halogen atoms.

Mechanistic discoveries could arise from studying the influence of the N-oxide group on these selective transformations. The N-oxide can act as a coordinating group for the metal catalyst, potentially influencing the regioselectivity and efficiency of the catalytic cycle. Unraveling these mechanistic details is crucial for the rational design of new synthetic methods.

Integration of Advanced Computational and Experimental Approaches for Future Studies

The future of research on halogenated pyridine N-oxides will heavily rely on the synergy between advanced computational and experimental techniques. ox.ac.ukDensity Functional Theory (DFT) calculations have already proven invaluable for investigating halogen bonding interactions in pyridine N-oxide complexes and for understanding their electronic properties. rsc.orgnih.gov

For this compound, computational studies can be employed to:

Predict Reactivity: Calculate electrostatic potential maps and frontier molecular orbital energies to predict the most likely sites for electrophilic and nucleophilic attack.

Elucidate Reaction Mechanisms: Model transition states for various reaction pathways (e.g., oxidative addition in cross-coupling cycles) to understand regioselectivity and energy barriers. weizmann.ac.il

Analyze Spectroscopic Data: Correlate calculated properties, such as N-O bond dissociation enthalpies, with experimental data to build a more complete picture of the molecule's stability and behavior. mdpi.com

Combining these computational predictions with targeted experiments will accelerate the discovery process. For instance, DFT could predict which catalytic system is most likely to achieve selective C-Br activation, which can then be validated in the laboratory. This integrated approach will enable a deeper understanding of the fundamental chemistry of halogenated pyridine N-oxides and unlock their full potential as building blocks in organic synthesis and materials science.

Q & A

Q. What are the recommended methods for synthesizing 3-Bromo-4-chloropyridine 1-oxide, and how can reaction conditions be optimized?

Synthesis typically involves bromination/chlorination of pyridine N-oxide derivatives. For example, halogenation of pyridine 1-oxide precursors using reagents like N-bromosuccinimide (NBS) or POCl₃ under controlled temperatures (e.g., 0–60°C) can yield the target compound. Optimization may include adjusting stoichiometry, solvent polarity (e.g., DMF or acetonitrile), and reaction time to minimize side products. Purity (>95%) is achievable via column chromatography or recrystallization .

Q. How should researchers handle and store this compound safely?

Store in inert, airtight containers under anhydrous conditions at room temperature. Use PPE (gloves, goggles) due to potential skin/eye irritation. Follow IMDG/IATA guidelines for toxic solids (UN 2811, Class 6.1) during transport. Waste must be segregated and disposed via certified hazardous waste handlers .

Q. What spectroscopic techniques are effective for characterizing this compound?

Use FT-IR to confirm N-oxide and halogen bonds (e.g., Br-C stretching ~550 cm⁻¹). NMR (¹H/¹³C) identifies aromatic proton environments and substituent positions. Mass spectrometry (ESI-MS) verifies molecular weight. For structural ambiguity, single-crystal X-ray diffraction resolves bond angles and packing .

Advanced Research Questions

Q. How do computational methods like DFT aid in understanding electronic properties?

Density Functional Theory (DFT) calculates HOMO-LUMO gaps, electrostatic potential (ESP) maps, and charge distribution. For pyridine N-oxides, DFT predicts regioselectivity in electrophilic substitution and coordination with metal catalysts. Validate computational results with experimental UV-Vis and cyclic voltammetry .

Q. What challenges arise in regioselective functionalization for derivative synthesis?

Competing reactivity of Br and Cl substituents complicates cross-coupling (e.g., Suzuki-Miyaura). Steric hindrance at C-3/C-4 positions may require tailored catalysts (e.g., Pd-XPhos). Strategies include protecting-group chemistry or sequential functionalization under mild conditions (e.g., Sonogashira coupling at C-3 Br first) .

Q. How do steric/electronic effects influence coordination in metal-catalyzed reactions?

The N-oxide moiety enhances electron density at the pyridine ring, favoring coordination to Lewis acids (e.g., Cu, Pd). Bromine’s steric bulk may hinder axial binding, while chlorine’s electronegativity directs meta-substitution. X-ray crystallography of metal complexes can validate coordination modes .

Q. What in vitro assays evaluate kinase inhibition potential of derivatives?

Screen derivatives against kinase panels (e.g., p38 MAPK) using fluorescence-based ADP-Glo™ assays. Compare IC₅₀ values with known inhibitors (e.g., SB-202190). Use cell lines (e.g., HEK293) to assess cytokine suppression (e.g., TNF-α) via ELISA .

Q. How to address solubility discrepancies across solvent systems?

Solubility varies with solvent polarity (e.g., low in hexane, high in DMSO). Use Hansen solubility parameters (HSPiP software) to model interactions. For reproducibility, pre-saturate solvents and report temperature/pH conditions. Purity (>97%) reduces variability .

Q. What strategies mitigate decomposition during purification?

Avoid prolonged exposure to light/moisture. Use silica gel with low acidity for chromatography. Lyophilization under reduced pressure stabilizes hygroscopic samples. Monitor decomposition via TLC or HPLC-MS .

Q. How to resolve contradictions in reported reaction yields for halogenated pyridine N-oxides?

Discrepancies may stem from trace moisture or catalyst poisoning. Replicate studies under inert atmospheres (Ar/N₂) and compare precursor purity. Use kinetic studies (e.g., in situ IR) to identify rate-limiting steps. Report detailed protocols (e.g., solvent degassing methods) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.